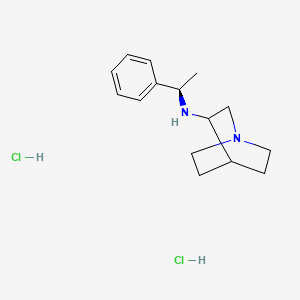

N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)

CAS No.:

Cat. No.: VC18914556

Molecular Formula: C15H24Cl2N2

Molecular Weight: 303.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24Cl2N2 |

|---|---|

| Molecular Weight | 303.3 g/mol |

| IUPAC Name | N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |

| Standard InChI Key | BABMCKVVGDIUCA-BMWMLVKTSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |

| Canonical SMILES | CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |

Introduction

Structural Characteristics

Molecular Architecture

N-((R)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (C₁₅H₂₄Cl₂N₂) features a quinuclidine bicyclo[2.2.2]octane system, where the nitrogen atom at position 3 is bonded to an (R)-1-phenylethyl group. The dihydrochloride salt formation occurs via protonation of the amine groups, resulting in improved aqueous solubility . The compound’s stereochemistry is critical: the (R)-configured phenylethyl group and quinuclidine’s rigid structure create distinct spatial orientations that influence receptor-binding selectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄Cl₂N₂ | |

| Molecular Weight | 303.27 g/mol | |

| CAS Number | 128311-06-8 | |

| Solubility | >10 mg/mL in water | |

| Stereochemistry | (R)-1-phenylethyl, quinuclidin-3-amine |

Synthesis and Stereochemical Control

Chiral Synthesis Pathways

The enantioselective synthesis of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride typically involves a reductive amination strategy. Langlois et al. (2007) demonstrated the use of 3-quinuclidinone and (R)-1-phenylethylamine in a stereocontrolled reaction . The imine intermediate is reduced with sodium borohydride (NaBH₄), yielding the desired (R,R)-configured amine. Subsequent salt formation with hydrochloric acid produces the dihydrochloride .

Key Synthetic Challenges

-

Stereochemical Purity: Trace impurities in starting materials (e.g., 3-quinuclidinone) can lead to diastereomer formation, necessitating chiral HPLC purification .

-

Salt Formation: Optimizing HCl stoichiometry ensures complete protonation without decomposition .

Pharmacological Profile

Receptor Binding and Mechanism of Action

N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride exhibits high affinity for serotonin 5-HT₃ receptors (Kd = 1.37 ± 0.21 nM) . De Paulis et al. (2007) identified its role as a radioligand for mapping 5-HT₃ distribution in rat entorhinal cortex, suggesting potential antiemetic and anxiolytic applications . Computational models predict additional interactions with muscarinic acetylcholine receptors, though in vivo validation remains pending.

Biological Activity Spectrum

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume